![molecular formula C10H12BrNO2 B3165895 N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide CAS No. 904681-24-9](/img/structure/B3165895.png)
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide
Overview
Description
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Bromfenac has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
Conformational Analysis and Vibrational Spectroscopy
A study conducted by Viana et al. (2017) on a structure analogous to paracetamol, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, provided insights into the electronic properties and vibrational mode couplings of these compounds. The research utilized quantum chemical investigation techniques to predict the heat of formation, analyze the energy gap among E/Z stereoisomers, and understand the intramolecular hydrogen bonds governing configuration changes. This work sheds light on the steric and electrostatic interactions stabilizing each isomer and predicts atomic charge distribution, which could be relevant for designing molecules with specific electronic properties (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).
Inhibitors of Pyruvate Dehydrogenase Kinase
Research by Bebernitz et al. (2000) explored anilide derivatives of (R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionic acid, including N-phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, as inhibitors of pyruvate dehydrogenase kinase (PDHK). These compounds demonstrated the potential to enhance the oxidation of lactate in human fibroblasts and lower blood lactate levels, offering insights into their utility for conditions involving inappropriate blood lactate elevation. This study highlights the significance of small electron-withdrawing groups on the ortho position of the anilide for increasing potency (Bebernitz et al., 2000).
Photocyclization Studies
Nishio et al. (2005) examined the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various cyclization products. This research demonstrates the potential of these compounds in synthetic organic chemistry, particularly in creating complex cyclic structures through photocyclization. The study provides a mechanistic understanding of the reactions, including dehydrobromination, cyclization, and bromo-migration processes (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Anticonvulsant Enaminone Studies
Edafiogho et al. (2003) explored the structure and energetically preferred conformation of the anticonvulsant enaminone methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139). Through X-ray crystallography and theoretical calculations, this research aimed to understand the molecular basis of the biological activity of such compounds, contributing to the design of new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Mechanism of Action
Target of Action
The primary target of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which plays a crucial role in the methylerythritol phosphate (MEP) pathway . This pathway is responsible for isoprene synthesis, vital to bacterial and parasitic metabolism and survival .
Mode of Action
The compound interacts with DXR, inhibiting its function . This interaction blocks the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP, a critical step in the MEP pathway . The inhibition of DXR disrupts the MEP pathway, affecting the survival and growth of the pathogens .
Biochemical Pathways
The MEP pathway, affected by the action of this compound, is responsible for the synthesis of isoprenes . These compounds are essential for the survival and growth of certain bacteria and parasites . By inhibiting DXR and disrupting the MEP pathway, the compound can effectively hinder the growth and proliferation of these pathogens .
Result of Action
The primary result of the compound’s action is the inhibition of the MEP pathway, leading to a disruption in the growth and survival of certain bacteria and parasites . This makes this compound a potential candidate for the development of new antimicrobial drugs .
properties
IUPAC Name |
N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOSVODKMPTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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